Cyclopropanemethanol,methanesulfonate
Description
Cyclopropanemethanol methanesulfonate is an ester derivative formed by the reaction of cyclopropanemethanol with methanesulfonic acid or its chloride. The cyclopropane ring introduces significant steric strain, which influences its chemical reactivity and stability. This compound is primarily documented as a synthetic intermediate, with its alcohol precursor (cyclopropanemethanol) generated during catalytic fast pyrolysis of biomass, such as bamboo powder, under γ-Al₂O₃-based catalysts . The methanesulfonate esterification process is analogous to other alkyl methanesulfonates, involving the reaction of the alcohol with methanesulfonyl chloride in inert solvents .
Properties
Molecular Formula |
C5H9O3S- |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-cyclopropylethanesulfonate |
InChI |
InChI=1S/C5H10O3S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2,(H,6,7,8)/p-1 |
InChI Key |
RSZCIOIOAWKFCX-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1CCS(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Cyclopropanemethanol methanesulfonate belongs to the broader class of methanesulfonate esters. Key structural analogues include:
- Tricaine methanesulfonate (MS-222) : A widely used anesthetic in aquatic organisms, featuring a benzene ring substituted with ethyl and methanesulfonate groups .
- Cyclopentylmethyl methanesulfonate: A cycloalkyl derivative synthesized via esterification of cyclopentylmethanol .
Key Structural Differences :
- MS-222’s aromatic moiety contrasts with the aliphatic cyclopropane system, leading to differences in lipophilicity and metabolic stability.
Physicochemical Properties
Pharmacological/Toxicological Profiles
- Tricaine methanesulfonate (MS-222): Well-characterized in aquatic models, inducing reversible anesthesia.
- Cyclopropanemethanol methanesulfonate: No direct toxicological data available. The cyclopropane moiety may increase membrane permeability, but its ester linkage could facilitate rapid hydrolysis in vivo.
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